molecular formula C8H18ClNO2 B2459043 (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride CAS No. 2140326-68-5

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride

Cat. No.: B2459043
CAS No.: 2140326-68-5
M. Wt: 195.69
InChI Key: WYSWADZNIXMXBH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound’s IUPAC name is 1-(3,3-dimethoxy-1-methylcyclobutyl)methanamine hydrochloride. Key structural elements include:

  • Cyclobutane core : A four-membered saturated ring with inherent angle strain, adopting a puckered conformation to reduce torsional strain.
  • Substituents :
    • Methoxy groups : Two methoxy (-OCH₃) groups at the 3,3-positions.
    • Methyl group : A methyl (-CH₃) substituent at the 1-position.
    • Methanamine side chain : A primary amine (-CH₂-NH₂) attached to the cyclobutane ring, forming a hydrochloride salt.

Synonyms include 1-(3,3-dimethoxy-1-methylcyclobutyl)methanamine hydrochloride and C8H18ClNO2.

Structural Feature Chemical Role
Cyclobutane ring Conformational restriction, hydrophobicity
Methoxy groups Hydrogen bonding, electronic modulation
Methanamine side chain Protonatable amine, salt formation

Historical Context in Cyclobutyl Chemistry

Cyclobutane derivatives have evolved from niche synthetic targets to critical pharmacophores in drug discovery. Key milestones include:

  • Early synthesis : Cyclobutane’s first synthesis in 1907 via nickel-catalyzed hydrogenation of cyclobutene.
  • Modern applications : Use of cyclobutyl rings in medicinal chemistry to:
    • Prevent isomerization : Cyclobutane’s rigidity locks molecules in bioactive conformations.
    • Enhance metabolic stability : Reduced susceptibility to oxidative metabolism compared to aliphatic chains.
    • Target hydrophobic pockets : Filling non-polar regions in enzymes or receptors.

Properties

IUPAC Name

(3,3-dimethoxy-1-methylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(6-9)4-8(5-7,10-2)11-3;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWADZNIXMXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride typically involves the reaction of cyclobutyl derivatives with methoxy groups and methanamine under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves:

    Starting Materials: Cyclobutyl derivatives, methanol, and methanamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or toluene.

    Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethoxycyclobutyl)methanamine hydrochloride: Similar structure but lacks the methyl group.

    (3,3-Dimethoxy-1-methylcyclobutyl)amine: Similar structure but without the hydrochloride salt.

    (3,3-Dimethoxy-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of the methanamine moiety.

Uniqueness

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with methoxy groups and methanamine under controlled conditions. The general synthetic route includes:

  • Starting Materials : Cyclobutyl derivatives, methanol, and methanamine.
  • Reaction Conditions : Conducted under anhydrous conditions using solvents like dichloromethane or toluene.
  • Catalysts : Acid catalysts such as hydrochloric acid are often employed.
  • Purification Methods : Techniques like recrystallization or chromatography are used to achieve high purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can influence several biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, extracts from related compounds showed significant antibacterial effects against pathogens like E. coli and S. aureus with varying minimum inhibitory concentration (MIC) values .

Antiproliferative Effects

Research has also highlighted the potential antiproliferative effects of this compound on cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of human cancer cells, suggesting a possible application in cancer therapy .

Case Studies and Research Findings

Several case studies have explored the biological activities associated with this compound:

  • Study 1 : A study evaluated the effects of methanolic extracts containing similar compounds on various cancer cell lines. The results indicated significant antiproliferative activity against HeLa cells with IC50 values indicating effective concentrations for therapeutic applications .
  • Study 2 : Another investigation focused on the antimicrobial properties of related compounds. It was found that certain derivatives exhibited potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting their potential as alternative therapeutic agents in treating resistant infections .

Comparative Analysis

CompoundBiological ActivityNotable Findings
This compoundAntimicrobial, AntiproliferativePotential for drug development in cancer therapy and infection control
Related Methoxy CompoundsVariesSignificant antibacterial activity against common pathogens

Q & A

Q. What are the optimal synthetic routes for (3,3-Dimethoxy-1-methylcyclobutyl)methanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation, functional group protection, and amine hydrochloride salt generation. Key steps include:
  • Cyclization : Use [3,3-dimethoxycyclobutanone] as a precursor, reacting with methylamine derivatives under reductive amination conditions (e.g., NaBH₄ or NaBH(OAc)₃ in DCE/MeOH) to form the cyclobutylmethanamine backbone .
  • Protection/Deprotection : Methoxy groups may require protection (e.g., using Boc groups) to prevent side reactions during amine formation .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures ≥95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How should researchers characterize the compound’s structural integrity using spectroscopic methods?

  • Methodological Answer :
  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY for cyclobutane ring protons. Methoxy groups (δ ~3.2–3.4 ppm) and methylamine (δ ~2.5–2.8 ppm) should show distinct splitting patterns .
  • HRMS : Confirm molecular weight (C₈H₁₆ClNO₂⁺: calc. 201.0895) using ESI+ mode. Discrepancies >2 ppm require re-evaluation of synthetic intermediates .
  • XRD : Resolve ambiguous stereochemistry (e.g., cis/trans isomerism in the cyclobutane ring) .

Q. What stability conditions are critical for long-term storage?

  • Methodological Answer :
  • Temperature : Store at −20°C in airtight, light-resistant vials to prevent degradation (≤5% over 12 months).
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Hygroscopicity : Use desiccants (silica gel) in storage containers to mitigate HCl salt hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors). Focus on the cyclobutane ring’s rigidity and methoxy groups’ hydrogen-bonding potential .
  • ADME Prediction : SwissADME or ADMETLab 2.0 estimate logP (~1.8), blood-brain barrier permeability (High), and CYP450 inhibition (CYP2D6: moderate risk) .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Test 0.1–100 µM ranges in triplicate to identify EC₅₀/IC₅₀ variability. Use positive controls (e.g., clozapine for receptor binding assays) .
  • Receptor Selectivity : Perform radioligand displacement assays (e.g., 5-HT₂C vs. 5-HT₂A) to confirm functional selectivity. A ≥10-fold difference validates target specificity .
  • Metabolite Interference : Incubate with liver microsomes (human/rat) to assess if active metabolites skew results .

Q. How can researchers optimize in vivo bioavailability while minimizing toxicity?

  • Methodological Answer :
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>2 mg/mL) .
  • Toxicology Screening : Conduct acute toxicity studies in rodents (OECD 423). Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) at 50–200 mg/kg doses .

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